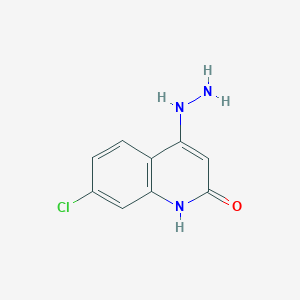

7-chloro-4-hydrazinyl-1H-quinolin-2-one

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and synthesis of functional organic molecules. Its importance is underscored by its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.comdurham.ac.ukorgsyn.org The synthetic accessibility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties. mdpi.com This adaptability has made quinoline and its derivatives attractive targets for researchers in drug discovery, leading to the development of numerous therapeutic agents. tandfonline.comsemanticscholar.org The exploration of quinoline-based compounds continues to be a vibrant area of research, with ongoing efforts to discover new derivatives with enhanced or novel activities. durham.ac.uk

The quinolin-2-one (or carbostyril) moiety is a significant subclass of quinoline derivatives characterized by a carbonyl group at the C-2 position. These compounds are also prevalent in a variety of biologically active molecules. acs.org The presence of the lactam function in the quinolin-2-one core introduces different chemical reactivity and potential for biological interactions compared to the parent quinoline scaffold.

Overview of 7-chloro-4-hydrazinyl-1H-quinolin-2-one as a Key Synthetic Intermediate in Academic Investigations

Within the broader family of quinolin-2-ones, this compound stands out as a valuable, though specialized, synthetic intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct more complex molecular architectures. The chloro-substituent at the 7-position and the hydrazinyl group at the 4-position of the quinolin-2-one core provide orthogonal handles for chemical modification.

While direct and extensive literature on this compound is limited, its synthesis and reactivity can be inferred from established chemical principles and related compounds. The primary precursor for its synthesis is 7-chloro-4-chloro-1H-quinolin-2-one. The preparation of this precursor generally involves the cyclization of a suitably substituted aniline (B41778) with a malonic acid derivative, followed by chlorination of the resulting 4-hydroxyquinolin-2-one.

The key synthetic transformation to obtain this compound is the nucleophilic substitution of the highly reactive C4-chloro group with hydrazine (B178648) hydrate (B1144303). This reaction is analogous to the well-documented synthesis of 7-chloro-4-hydrazinoquinoline (B1583878) from 4,7-dichloroquinoline (B193633). mdpi.comtandfonline.com

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

| Appearance | Expected to be a solid |

The primary research application of this compound is as a building block for the synthesis of novel heterocyclic systems. The hydrazinyl moiety is a versatile functional group that can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones can then be subjected to various cyclization reactions to generate a diverse array of fused and appended heterocyclic rings, such as pyrazoles, triazoles, and pyridazinones.

For instance, the reaction of 4-hydrazinylquinolin-2(1H)-ones has been shown to lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through an autoxidation process. acs.org This highlights the potential of the hydrazinyl group to participate in complex chemical transformations.

Table 2: Representative Reactions of the Hydrazinyl Moiety

| Reagent | Product Type |

| Aldehydes/Ketones | Hydrazones |

| β-Diketones | Pyrazoles |

| α,β-Unsaturated carbonyls | Pyrazolines |

| Dicarboxylic acids/esters | Pyridazinones |

Academic investigations utilizing this compound as an intermediate are typically focused on the exploration of new chemical space for potential biological applications. The resulting novel heterocyclic compounds are often screened for a variety of activities, leveraging the established pharmacological importance of the quinoline and quinolin-2-one scaffolds. While specific research findings for derivatives of this compound are not widely published, the synthetic strategies employed are well-established in the field of heterocyclic chemistry.

Structure

3D Structure

Properties

CAS No. |

920276-13-7 |

|---|---|

Molecular Formula |

C9H8ClN3O |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

7-chloro-4-hydrazinyl-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(3-5)12-9(14)4-8(6)13-11/h1-4H,11H2,(H2,12,13,14) |

InChI Key |

OJERWOQKMLPTLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=C2NN |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 4 Hydrazinyl 1h Quinolin 2 One

Conventional Synthetic Routes and Precursors

The most common and direct pathway to 7-chloro-4-hydrazinyl-1H-quinolin-2-one involves the reaction of a suitable precursor, 4,7-dichloro-1H-quinolin-2-one, with hydrazine (B178648). This method leverages the greater reactivity of the chlorine atom at the C4 position of the quinoline (B57606) ring towards nucleophilic attack compared to the chlorine at the C7 position.

Synthesis from 4,7-Dichloroquinoline (B193633) via Nucleophilic Substitution of Chlorine by Hydrazine

The synthesis commences with the precursor 4,7-dichloro-1H-quinolin-2-one. This starting material can be prepared through established literature methods, often involving the cyclization of appropriate aniline (B41778) derivatives. nih.govorgsyn.org The core of the synthesis lies in the regioselective nucleophilic aromatic substitution (SNAr) reaction at the C4 position. nih.gov The chlorine atom at this position is activated by the adjacent ring nitrogen, making it susceptible to displacement by a nucleophile like hydrazine. researchgate.netresearchgate.net

The reaction involves treating 4,7-dichloro-1H-quinolin-2-one with hydrazine hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinoline ring. This is followed by the departure of the chloride ion as a leaving group, resulting in the formation of the desired this compound. The general reaction is depicted below:

Scheme 1: General Synthesis of this compound

This method has been successfully applied for the synthesis of analogous 4-hydrazinyl-quinolin-2(1H)-ones, demonstrating its viability for producing the target compound. nih.govmdpi.com For instance, the synthesis of 4-hydrazinyl-8-methylquinolin-2(1H)-thione, a related compound, was achieved by reacting 4-chloro-8-methylquinoline-2(1H)-thione with hydrazine hydrate in ethanol (B145695) under reflux. mdpi.com

Optimization of Reaction Conditions and Solvent Systems for Efficient Formation

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the presence of a base. While direct optimization studies for this specific compound are not widely published, data from related syntheses of 4-hydrazinylquinolin-2(1H)-ones provide valuable insights. nih.gov

Different solvent systems can affect the reaction rate and yield. Solvents such as ethanol, toluene, and dimethylformamide (DMF) have been employed in similar reactions. nih.gov The polarity of the solvent can influence the solubility of the reactants and stabilize the transition state of the SNAr reaction.

The addition of a base, such as sodium ethoxide (EtONa) or triethylamine (B128534) (Et₃N), can also impact the reaction outcome. A base can deprotonate the hydrazine, increasing its nucleophilicity, or neutralize any acidic byproducts. However, in some cases, the use of a base may not lead to an improved yield. For example, in a related reaction, the use of EtONa/EtOH or toluene/Et₃N did not increase the yield compared to using pyridine (B92270) as the solvent. nih.gov

Temperature is another critical factor. The reaction is typically carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. nih.govmdpi.com The optimal temperature will depend on the specific solvent and reactants used.

The following table summarizes the effects of different reaction conditions on the yield of a related pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione, which is formed from a 4-hydrazinylquinolin-2(1H)-one precursor. This data can serve as a guide for optimizing the synthesis of this compound.

| Method | Reagents and Conditions | Yield (%) | Reaction Time | Reference |

| A | Pyridine, reflux | 86 | 6-12 h | nih.gov |

| B | EtONa/EtOH, 70 °C | 74 | Not specified | nih.gov |

| C | Toluene/Et₃N, 80 °C | 60 | 2 days | nih.gov |

| D | DMF/Et₃N, 100 °C | Not specified | Not specified | nih.gov |

This table is based on the synthesis of a different but related compound and is intended to provide general guidance.

Investigation of Alternative Synthetic Pathways and Catalyst Systems

While the direct nucleophilic substitution of 4,7-dichloro-1H-quinolin-2-one with hydrazine is the most straightforward approach, alternative synthetic strategies can be explored. These alternatives may offer advantages in terms of yield, purity, or access to a wider range of derivatives.

One potential alternative involves a multi-step synthesis starting from 4,7-dichloroquinoline. mdpi.com This approach could include an initial N-oxidation of the quinoline ring, followed by a C2-functionalization to introduce an amide group, and finally, a C4-amination with hydrazine. mdpi.com This method provides a route to modify the quinoline core at multiple positions.

Another avenue for exploration is the use of modern catalytic systems. For instance, the functionalization of 7-chloroquinolines has been achieved using mixed lithium-magnesium reagents. durham.ac.uk This organometallic approach could potentially be adapted to introduce a protected hydrazine group at the C4 position.

Furthermore, multi-component reactions offer an efficient way to construct complex molecules in a single step. A one-pot, four-component reaction has been reported for the synthesis of novel 4H-pyrano[2,3-b]quinoline derivatives, which involves the use of hydrazine hydrate. researchgate.net While this specific reaction leads to a different heterocyclic system, the underlying principles could inspire the development of a one-pot synthesis for this compound.

The exploration of these alternative pathways and catalyst systems could lead to more efficient and versatile methods for the synthesis of this important quinoline derivative.

Derivatization Strategies and Advanced Synthetic Transformations of 7 Chloro 4 Hydrazinyl 1h Quinolin 2 One

Formation of Hydrazone Derivatives

The reaction of the hydrazinyl moiety to form hydrazones is one of the most fundamental and widely utilized derivatization strategies for this class of compounds. This transformation introduces a versatile imine linkage that can be further modified or used to conjugate the quinolinone core with various other chemical entities.

The synthesis of hydrazone derivatives from 7-chloro-4-hydrazinyl-1H-quinolin-2-one is typically achieved through a direct condensation reaction with a wide array of aldehyde and ketone substrates. nih.govresearchgate.net This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration yields the stable hydrazone product, characterized by the C=N double bond. uchile.cl

The general synthetic procedure involves refluxing the this compound with an equimolar amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695). nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.govnih.gov This method has been successfully employed to generate extensive libraries of quinoline-based hydrazones in good to excellent yields. nih.govresearchgate.net

Table 1: Examples of Aldehyde and Ketone Substrates for Hydrazone Synthesis This table presents a selection of carbonyl compounds that can be reacted with hydrazinyl-containing scaffolds to form hydrazone derivatives, based on established synthetic protocols.

| Substrate Type | Example Compound | Resulting Hydrazone Feature |

|---|---|---|

| Aromatic Aldehyde | 4-Methoxybenzaldehyde | Aryl-substituted hydrazone nih.gov |

| Aromatic Aldehyde | 4-Nitrobenzaldehyde (B150856) | Electron-deficient aryl moiety nih.gov |

| Heterocyclic Aldehyde | 1-Methyl-1H-indole-3-carbaldehyde | Indole-containing side chain nih.gov |

| Aliphatic Ketone | 2-Butanone | Dialkyl-substituted hydrazone nih.gov |

The efficiency and rate of hydrazone formation are significantly influenced by the structural and electronic properties of the carbonyl substrate. nih.gov Understanding these structure-reactivity relationships is crucial for optimizing reaction conditions and predicting outcomes.

Electronic effects play a major role; aldehydes and ketones bearing electron-withdrawing groups are generally more reactive towards nucleophilic attack by the hydrazine. nih.gov For instance, studies have shown that 4-nitrobenzaldehyde reacts significantly faster than 4-methoxybenzaldehyde, which contains an electron-donating group. nih.gov This increased reactivity is attributed to the enhanced electrophilicity of the carbonyl carbon.

Cycloaddition Reactions and Heterocyclic Ring Annulation

Beyond simple condensation, this compound is a valuable precursor for constructing more complex, fused heterocyclic systems. Cycloaddition and ring annulation reactions provide pathways to novel polycyclic scaffolds, such as pyrazoles, triazoles, and pyridazines, by building new rings onto the quinolinone framework.

The synthesis of pyrazoles is a well-established field in heterocyclic chemistry, often involving the cyclocondensation of a hydrazine-containing compound with a 1,3-dielectrophilic partner. chim.itnih.govmdpi.com In this context, this compound can serve as the dinucleophilic hydrazine component. The reaction with a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester, proceeds through initial hydrazone formation followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. mdpi.com

Alternatively, α,β-unsaturated ketones can be used as the 1,3-dielectrophile. mdpi.com The reaction likely proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation to yield the pyrazole ring. These methods offer a versatile and direct route to quinolinone-pyrazole hybrids, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 2: Common 1,3-Dielectrophiles for Pyrazole Synthesis This table lists typical reacting partners for hydrazines in the synthesis of pyrazole rings.

| Reagent Class | Specific Example |

|---|---|

| β-Diketones | Acetylacetone (2,4-pentanedione) |

| β-Ketoesters | Ethyl acetoacetate |

| α,β-Unsaturated Ketones | Chalcones (1,3-diaryl-2-propen-1-ones) |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov To utilize this powerful reaction, the this compound scaffold must first be functionalized to contain either a terminal alkyne or an azide (B81097) group.

For example, a synthetic strategy could involve the conversion of the hydrazinyl group into an azide. Alternatively, another position on the quinolinone ring could be modified. Research on the related 7-chloroquinoline (B30040) scaffold has demonstrated the feasibility of this approach. mdpi.com In one study, 4,7-dichloroquinoline (B193633) was converted to 4-azido-7-chloroquinoline, which then successfully underwent a CuAAC reaction with an alkyne-functionalized partner to yield the desired 1,2,3-triazole hybrid. mdpi.com This precedent suggests that similar transformations are applicable to the this compound system, opening a pathway to a wide range of quinolinone-triazole conjugates. beilstein-journals.org

An elegant and efficient method for creating complex, fused heterocyclic systems from hydrazinyl quinolinones involves an autoxidation reaction. nih.gov Studies on 4-hydrazinylquinolin-2(1H)-ones, the parent compounds to the 7-chloro derivative, have shown that heating these precursors in a solvent like pyridine (B92270) leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. nih.gov

The proposed mechanism for this transformation is a one-pot process that involves several steps:

Proton Shift: The initial 4-hydrazinylquinolin-2(1H)-one undergoes a tautomeric proton shift. nih.gov

Dimerization: A molecule of the starting hydrazine reacts with its isomer to form a dimeric intermediate. nih.gov

Autoxidation and Cyclization: The dimer undergoes autoxidation and subsequent electrocyclic reactions, leading to the expulsion of nitrogen gas and the formation of the stable, pentacyclic pyridazino-diquinoline product. nih.gov

This reaction represents a powerful synthetic tool for the annulation of a pyridazine (B1198779) ring across two quinolinone units, directly utilizing the reactive hydrazinyl functionality to build a complex polycyclic architecture. nih.gov

Amination and Other Nucleophilic Substitutions at the Quinoline (B57606) Core (via related intermediates)

While direct nucleophilic substitution on the 7-chloro position of this compound is not extensively documented in readily available literature, the reactivity of analogous chloro-substituted quinolinone systems provides a strong basis for predicting potential transformations. The chloro substituent on the quinoline ring is generally susceptible to nucleophilic displacement, particularly when activated by the electronic nature of the heterocyclic system.

Studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated that the chloro group at the 4-position can be readily displaced by various nucleophiles, including amines. mdpi.com This suggests that the 7-chloro group in the target molecule could undergo similar amination reactions to furnish 7-amino-4-hydrazinyl-1H-quinolin-2-one derivatives. The reaction would likely proceed under thermal conditions or with palladium catalysis, which is known to facilitate C-N bond formation with aryl chlorides. nih.gov

The general approach for such an amination would involve reacting this compound with a primary or secondary amine in the presence of a suitable base and, if necessary, a palladium catalyst and a phosphine (B1218219) ligand. The choice of reaction conditions would be crucial to favor substitution at the C-7 position and avoid undesired side reactions involving the hydrazinyl group.

Beyond amination, other nucleophilic aromatic substitution (SNAr) reactions could also be envisaged at the 7-position. Nucleophiles such as alkoxides, thiolates, and azides could potentially displace the chloride to yield the corresponding ethers, thioethers, and aryl azides. The success of these reactions would depend on the nucleophilicity of the incoming group and the reaction conditions employed. For instance, the synthesis of 4-azidoquinolones has been achieved through the reaction of chloroquinolones with sodium azide. mdpi.com

It is important to note that the electronic properties of the quinolin-2-one system and the presence of the hydrazinyl group at the 4-position will influence the reactivity of the 7-chloro substituent. The precise conditions required for these transformations on this compound would necessitate empirical optimization.

Table 1: Potential Nucleophilic Substitution Reactions at the Quinoline Core

| Nucleophile | Potential Product | Reaction Type |

| Primary/Secondary Amine | 7-Amino-4-hydrazinyl-1H-quinolin-2-one derivative | Amination |

| Alkoxide | 7-Alkoxy-4-hydrazinyl-1H-quinolin-2-one | Williamson Ether Synthesis |

| Thiolate | 7-(Aryl/Alkyl)thio-4-hydrazinyl-1H-quinolin-2-one | Thioetherification |

| Sodium Azide | 7-Azido-4-hydrazinyl-1H-quinolin-2-one | Azide Synthesis |

Other Functional Group Interconversions and Modifications of the Hydrazinyl Moiety

The hydrazinyl group at the 4-position of the quinolinone ring is a highly reactive functional handle that can be readily transformed into a variety of other functionalities. These modifications are crucial for the synthesis of diverse derivatives with potentially altered chemical and biological properties.

One of the most common reactions of the hydrazinyl group is condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is typically carried out in a protic solvent like ethanol or acetic acid and often proceeds to high yields at room temperature or with gentle heating. The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole derivatives. researchgate.net

The hydrazinyl moiety can also undergo oxidation to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents at the 4-position, including halides, cyano, and hydroxyl groups. However, the conditions for such reactions would need to be carefully controlled to avoid undesired reactions at other positions of the quinolinone ring.

Furthermore, the hydrazinyl group can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding acylhydrazides. These derivatives can exhibit different solubility and reactivity profiles compared to the parent hydrazine.

In some cases, the hydrazinyl group can participate in cyclization reactions. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine has been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.govmdpi.com This indicates that under specific conditions, the hydrazinyl moiety can be involved in complex cascade reactions leading to the formation of fused polycyclic systems.

Table 2: Potential Modifications of the Hydrazinyl Moiety

| Reagent | Product Type | Reaction Type |

| Aldehyde/Ketone | Hydrazone | Condensation |

| β-Dicarbonyl Compound | Pyrazole derivative | Cyclocondensation |

| Acyl Chloride/Anhydride | Acylhydrazide | Acylation |

| Oxidizing Agent/NaNO₂, HCl | Diazonium Salt Intermediate | Diazotization |

| Pyridine (heating) | Pyridazino[4,3-c:5,6-c′]diquinoline derivative | Oxidative Cyclization |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloro 4 Hydrazinyl 1h Quinolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Structural Confirmation

The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For 7-chloro-4-hydrazinyl-1H-quinolin-2-one, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, and the protons on the amide and hydrazinyl functional groups.

The aromatic region would feature signals for H-5, H-6, and H-8. The H-8 proton, being adjacent to the ring nitrogen, would likely appear as a doublet. The H-5 proton would also be a doublet, while the H-6 proton, coupled to both H-5 and H-8 (meta-coupling, if any, would be small), would appear as a doublet of doublets. The presence of the electron-withdrawing chloro group at C-7 would influence the chemical shifts of these protons, generally shifting them downfield.

A characteristic singlet for the H-3 proton is expected in the olefinic region of the spectrum. The NH proton of the quinolinone ring (H-1) would typically appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm). The hydrazinyl group (-NHNH₂) protons would also produce broad signals, which may exchange with deuterium (B1214612) upon addition of D₂O, confirming their identity.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆. Predicted data based on analysis of related quinolinone and hydrazinoquinoline structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH ) | ~11.5 | br s | - |

| H-8 | ~7.9 | d | J = 8.5 Hz |

| H-5 | ~7.7 | d | J = 2.0 Hz |

| H-6 | ~7.4 | dd | J = 8.5, 2.0 Hz |

| H-3 | ~5.9 | s | - |

| -NH NH₂ | ~8.5 | br s | - |

| -NHNH ₂ | ~4.5 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinolinone core.

The most downfield signal would correspond to the C-2 carbonyl carbon, typically found in the 160-165 ppm range for quinolinones. sapub.org The C-4 carbon, bonded to the electron-donating hydrazinyl group, would also be significantly deshielded. The carbons directly bonded to chlorine (C-7) and nitrogen (C-8a) would also have characteristic chemical shifts. The remaining carbons of the aromatic ring (C-4a, C-5, C-6, C-8) and the vinyl carbon (C-3) would appear at chemical shifts typical for substituted quinolinone systems. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆. Predicted data based on analysis of related quinolinone and hydrazinoquinoline structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-4 | ~155 |

| C-8a | ~140 |

| C-7 | ~135 |

| C-5 | ~128 |

| C-4a | ~125 |

| C-6 | ~123 |

| C-8 | ~116 |

| C-3 | ~100 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Comprehensive Assignment

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex structures. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. chemicalbook.com For the target molecule, a COSY spectrum would show a clear correlation between the adjacent aromatic protons H-5 and H-6, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.netspectrabase.com This would allow for the unambiguous assignment of each protonated carbon, for instance, linking the ¹H signal at ~5.9 ppm to the ¹³C signal at ~100 ppm, confirming them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. chemicalbook.com Key expected correlations for this compound would include:

The H-1 (NH) proton showing correlations to the C-2 carbonyl, C-8a, and C-8.

The H-3 proton showing correlations to C-2, C-4, and C-4a.

The H-5 proton showing correlations to C-4, C-7, and C-8a. These correlations would definitively confirm the placement of the carbonyl group at C-2 and the hydrazinyl group at C-4.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov For the title compound, a DEPT-135 experiment would show positive signals for CH carbons (C-3, C-5, C-6, C-8) and no signals for quaternary carbons (C-2, C-4, C-4a, C-7, C-8a), thus confirming their nature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by several key absorption bands that identify its principal functional groups. researchgate.net

N-H Stretching: Two types of N-H bonds are present. The amide N-H stretch from the quinolinone ring is expected as a band around 3200 cm⁻¹. The hydrazinyl group (-NHNH₂) would likely show two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the C=O stretching of the cyclic amide (lactam) group is a key diagnostic feature and is expected to appear in the range of 1650-1680 cm⁻¹. sapub.org

C=C and C=N Stretching: Aromatic C=C and C=N ring stretching vibrations would result in a series of bands in the 1500-1620 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amide and hydrazinyl groups would appear in the 1550-1650 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically between 1000 and 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound. Predicted data based on analysis of related quinolinone and chloro-quinoline structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400, ~3300 | Medium | N-H stretching (hydrazinyl) |

| ~3200 | Medium-Broad | N-H stretching (amide) |

| ~1660 | Strong | C=O stretching (amide) |

| ~1610, ~1580, ~1500 | Medium-Strong | C=C, C=N aromatic ring stretching |

| ~1590 | Medium | N-H bending |

| ~830 | Strong | C-H out-of-plane bending |

| ~750 | Medium-Strong | C-Cl stretching |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the quinolinone core and the C-Cl bond. researchgate.net Aromatic ring stretching vibrations typically give rise to strong and sharp signals in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in Raman than in IR spectra. However, it is noted that quinoline (B57606) derivatives can sometimes exhibit fluorescence, which may interfere with the acquisition of a clear Raman spectrum. iosrjournals.org The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

For the target compound, This compound , the molecular formula is C₉H₈ClN₃O. Its theoretical exact mass can be calculated, which would then be compared against the experimental value obtained from an HRMS instrument. The high accuracy of HRMS helps to unambiguously confirm the elemental composition.

While no direct HRMS data for this compound is available, studies on the related compound 7-chloro-4-hydrazinoquinoline (B1583878) (C₉H₈ClN₃) demonstrate the power of the technique. chemicalbook.com In one such study, electrospray ionization (ESI) in both positive and negative modes was used. chemicalbook.com The data obtained confirmed the expected molecular formula with high precision, showcasing the utility of HRMS in structural confirmation. chemicalbook.com Another report on quinoline-Schiff base derivatives also highlights the use of HRMS for their characterization. researchgate.net

Table 1: Theoretical vs. Experimental Mass Data for the Analog Compound 7-chloro-4-hydrazinoquinoline

Click to view data

| Parameter | Value | Reference |

| Compound Name | 7-chloro-4-hydrazinoquinoline | chemicalbook.com |

| Molecular Formula | C₉H₉ClN₃ | chemicalbook.com |

| Ion Type | [M+H]⁺ with ³⁵Cl | chemicalbook.com |

| Theoretical m/z | 194.0480 | chemicalbook.com |

| Experimental m/z | 194.0475 | chemicalbook.com |

| Error (ppm) | 2.6 | chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile and thermally stable compounds from a mixture, assessing purity, and confirming molecular weight.

A GC-MS analysis of this compound would involve injecting a vaporized sample into a long, thin capillary column. The components would separate based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification.

Direct GC-MS data for this compound is not present in the available literature. However, a database entry for the related compound, 7-chloro-4-hydrazinoquinoline , indicates the availability of a GC-MS spectrum, suggesting the compound has sufficient volatility and thermal stability for this analysis. spectrabase.com For quinolin-2-one derivatives, which may have higher melting points and polarity due to the lactam group, derivatization might be necessary to increase volatility for successful GC-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores within a molecule—conjugated systems of pi (π) electrons—absorb light at specific wavelengths, promoting electrons from a ground state to a higher energy excited state.

The this compound molecule contains an extended conjugated system encompassing the quinolin-2-one core. This structure is expected to exhibit characteristic π → π* transitions. The presence of the chloro and hydrazinyl auxochromes would further influence the absorption maxima (λₘₐₓ) and their intensities.

While specific UV-Vis spectra for the target compound are not documented, research on other quinoline derivatives provides insight. For instance, the synthesis of a novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid involved characterization by UV spectroscopy, demonstrating its utility in confirming the structure of complex quinoline systems. mdpi.com Studies on other quinolin-2-one derivatives also routinely employ UV-Vis spectroscopy to characterize their electronic properties. sapub.org

X-ray Crystallography for Solid-State Structure Determination

No crystal structure has been published for this compound. However, extensive crystallographic work has been performed on hydrazone derivatives of the closely related 7-chloro-4-hydrazinoquinoline . These studies provide excellent examples of the detailed structural information that can be obtained. For instance, the crystal structures of 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate nih.gov and 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate nih.gov have been fully elucidated.

These analyses reveal key structural features, such as the planarity of the quinoline ring system, the E conformation about the C=N double bond, and the dihedral angles between the quinoline and attached benzene (B151609) rings. nih.govnih.gov The studies also detail the complex network of intermolecular hydrogen bonds that stabilize the crystal packing. nih.govnih.gov This level of detail is fundamental to understanding structure-property relationships.

Table 2: Example Crystallographic Data for a Derivative of an Analog Compound: 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate

Click to view data

| Parameter | Value | Reference |

| Compound Name | 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate | nih.gov |

| Molecular Formula | C₁₇H₁₄ClN₃O·H₂O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.0086 (6) | nih.gov |

| b (Å) | 9.2384 (8) | nih.gov |

| c (Å) | 13.3701 (12) | nih.gov |

| α (°) | 100.026 (4) | nih.gov |

| β (°) | 103.903 (5) | nih.gov |

| γ (°) | 107.000 (5) | nih.gov |

| Volume (ų) | 775.27 (12) | nih.gov |

| Z | 2 | nih.gov |

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Hydrazinyl 1h Quinolin 2 One and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 7-chloro-4-hydrazinyl-1H-quinolin-2-one, DFT studies would be instrumental in elucidating its fundamental chemical nature.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Based on X-ray crystallography studies of related compounds, such as derivatives of 7-chloro-4-hydrazinylquinoline, it is expected that the quinolin-2-one ring system itself would be nearly planar. researchgate.netnih.govnih.gov However, the hydrazinyl group and any derivatives attached to it would introduce specific conformational twists. For instance, in a study of 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate, the dihedral angle between the quinoline (B57606) and benzene (B151609) rings was found to be 12.10 (17)°. nih.gov A similar slight twist from planarity would be anticipated for derivatives of this compound. The presence of the carbonyl group at the 2-position in the quinolin-2-one structure would influence the electronic distribution and geometry of the heterocyclic ring compared to simple quinolines.

The electronic structure analysis would reveal the distribution of electrons across the molecule. The chlorine atom at the 7-position and the oxygen atom of the carbonyl group at the 2-position are highly electronegative and would be regions of high electron density. The hydrazinyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, significantly influencing the molecule's intermolecular interactions.

Table 1: Representative Bond Lengths and Angles for a Related Quinoline Derivative (Data from a study on a related quinoline derivative, not the title compound)

| Parameter | Value | Reference Compound |

| Dihedral Angle (Quinoline-Benzene) | 12.10 (17)° | 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate nih.gov |

| C=N Bond Length | 1.274 (5) Å | 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate nih.gov |

| C-Cl Bond Length | ~1.74 Å | General value for aryl chlorides |

| C=O Bond Length | ~1.23 Å | General value for amide carbonyls |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting a molecule's reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and parts of the quinolinone ring system. The LUMO, conversely, would likely be distributed over the quinolin-2-one core, particularly the pyrone part of the ring, which has electron-withdrawing characteristics. The presence of the chlorine atom would also influence the electronic landscape. This distribution suggests that the hydrazinyl moiety is the primary site for electrophilic attack, while the ring system is susceptible to nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Expected Location of High Electron Density | Implied Reactivity |

| HOMO | Hydrazinyl group, benzene part of quinolinone | Nucleophilic center, site of oxidation |

| LUMO | Pyridinone part of the quinolinone ring | Electrophilic center, site of reduction |

| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazinyl group. These are the most likely sites for hydrogen bond donation.

Positive Potential (Blue): Located around the hydrogen atoms of the hydrazinyl group and the N-H proton of the quinolinone ring. These are the primary sites for hydrogen bond acceptance.

Neutral/Slightly Polarized Regions (Green): The aromatic rings would show a more neutral potential, though influenced by the substituents.

This mapping helps to predict how the molecule will interact with biological targets, such as the active site of an enzyme, by identifying key regions for electrostatic and hydrogen bonding interactions.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra for this compound would predict the chemical shifts for each unique proton and carbon atom. The protons on the aromatic quinolinone ring would appear in the aromatic region (typically 7-9 ppm in ¹H NMR), with their exact shifts influenced by the electron-withdrawing chlorine and carbonyl groups. The protons of the hydrazinyl group would have distinct shifts, and their exchangeability could be modeled. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon (around 160-170 ppm) and the carbon atoms of the quinolinone ring.

IR Spectroscopy: The theoretical IR spectrum would show characteristic vibrational frequencies for the functional groups present. Key predicted peaks would include the N-H stretching vibrations of the hydrazinyl and quinolinone groups (typically in the 3100-3400 cm⁻¹ region), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (1400-1600 cm⁻¹). Comparing these predicted frequencies with experimental IR data helps to confirm the successful synthesis and purity of the compound. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis with Defined Biological Targets

Derivatives of the quinoline and quinolin-2-one scaffold have been investigated as inhibitors for a variety of biological targets, including HIV reverse transcriptase and various kinases. nih.govnih.gov Molecular docking simulations of this compound would involve placing the molecule into the active site of a specific target protein to predict its binding affinity and interaction patterns.

The docking results would typically reveal:

Binding Energy: A score that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex.

Hydrogen Bonds: The hydrazinyl group, with its hydrogen bond donors (-NH, -NH₂) and acceptors (N), and the carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's active site.

Hydrophobic Interactions: The aromatic quinolinone ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom at the 7-position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

For example, in docking studies of quinolin-2-one derivatives against HIV-1 reverse transcriptase, the quinolin-2-one scaffold was shown to fit into the allosteric pocket of the enzyme, with specific substituents forming key interactions that determine inhibitory activity. nih.gov A similar approach for this compound would provide valuable hypotheses about its potential biological targets and guide further experimental validation.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Active Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | N-H of hydrazinyl, N-H of quinolinone | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | N of hydrazinyl, C=O of quinolinone | Lys, Arg, Ser, Thr, Asn, Gln, Main-chain N-H |

| π-π Stacking | Quinolinone aromatic system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Quinolinone ring | Ala, Val, Leu, Ile, Met, Pro |

| Halogen Bonding | Chlorine at C7 | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Binding Energy Calculations and Prediction of Active Site Interactions

Computational molecular docking is a pivotal technique used to predict the binding affinity and interaction patterns of ligands, such as derivatives of this compound, within the active site of a target protein. ijprajournal.com This method calculates the binding energy, which represents the strength of the interaction between the ligand and the protein. A lower, more negative binding energy value typically indicates a more stable and potent ligand-protein complex.

Docking studies on various quinoline derivatives have revealed significant binding affinities with a range of biological targets. For instance, in studies targeting HIV reverse transcriptase, a quinoline derivative demonstrated a high binding affinity with a docking score of -10.67 kcal/mol. nih.gov Similarly, investigations into P-glycoprotein inhibitors showed a derivative with a binding energy of -9.22 kcal/mol. nih.gov In another study against a target from Bacillus subtilis, a quinoline derivative exhibited a binding energy of -6.34 kcal/mol. nih.gov

The prediction of active site interactions provides a detailed view of the non-covalent forces that stabilize the ligand in the binding pocket. These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues. For example, molecular docking of quinoline-based compounds with the caspase-3 enzyme, a key player in apoptosis, showed that derivatives could form several crucial interactions, in some cases more effectively than reference compounds. nih.gov Similarly, docking studies against Mtb DNA gyrase highlighted key hydrogen and carbon-hydrogen bond interactions with residues such as Tyr21, Gly84, Asn85, and Asp110, as well as pi-pi and pi-alkyl interactions with Arg62, Phe116, and Pro118. researchgate.net These detailed interaction analyses are crucial for understanding the mechanism of action and for the rational design of more effective inhibitors.

Table 1: Examples of Binding Energies and Active Site Interactions for Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidine-Quinoline | HIV Reverse Transcriptase (4I2P) | -10.67 | Not Specified | nih.gov |

| Quinoline-2-one | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | nih.gov |

| Quinoline Derivative | B. subtilis Protein (1FSE) | -6.34 | Not Specified | nih.gov |

| Quinoline Derivative | B. subtilis Protein (2VAM) | -4.63 | Not Specified | nih.gov |

| Quinoline/Pyrazole (B372694) Hybrid | Caspase-3 | Not Specified | Good binding interactions noted | nih.gov |

| Quinoline Derivative | Mtb DNA Gyrase | Not Specified | Tyr21, Gly84, Asn85, Asp110, Arg62, Phe116, Pro118 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. basicmedicalkey.commdpi.com This approach is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding mechanisms of action. basicmedicalkey.comelsevierpure.com

The development of a QSAR model involves analyzing a dataset of compounds with known biological activities. nih.gov For quinoline derivatives, various QSAR models have been developed to predict their potency against different diseases. These models are built using molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. asianpubs.org

Several types of QSAR models have been applied to quinoline derivatives:

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules. For example, Hologram QSAR (HQSAR), a 2D-QSAR technique, was successfully used to model the anti-mycobacterial activity of 7-chloro-4-aminoquinolines. nih.govresearchgate.net HQSAR employs molecular holograms (specialized fragment fingerprints) as predictive variables, which eliminates the need for molecular alignment. researchgate.net

3D-QSAR: These models require the 3D structures of the molecules and their alignment. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are common 3D-QSAR methods. These techniques were used to develop predictive models for quinoline derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.govucm.es In another study, a 3D-QSAR model was constructed using CoMFA to guide the structural modification of quinazolinone derivatives containing hydrazone units to improve their antitumor activity. rsc.org

Machine Learning Models: Various machine learning algorithms, including k-nearest neighbors (KNN), decision trees, and gradient boosting, have been used to develop robust QSAR models for quinoline derivatives targeting P-glycoprotein to combat multidrug resistance in cancer. nih.gov

These models provide valuable insights into the structural requirements for potent biological activity, guiding the synthesis of new derivatives with enhanced efficacy. nih.gov

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. basicmedicalkey.comnih.gov Validation is a crucial step to ensure that a model is not a result of a chance correlation and can accurately predict the activity of new compounds. mdpi.com The process typically involves both internal and external validation strategies. basicmedicalkey.comnih.gov

Internal Validation: This method assesses the robustness of the model using the same data that was used to build it (the training set). basicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov

External Validation: This is considered the most stringent test of a model's predictive capability. nih.gov It involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. elsevierpure.com The predictive ability is often measured by the predictive R² (R²pred). A model is generally considered predictive if R²pred is greater than 0.6. nih.gov

Other important statistical metrics include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training set data. Values closer to 1.0 indicate a better fit. nih.gov

Root Mean Squared Error (RMSE): Indicates the deviation between predicted and actual values. Lower RMSE values suggest higher accuracy. nih.gov

r²m metrics: A set of criteria for external validation that provides a more stringent assessment of a model's predictive power. nih.gov

Interpretation of the validated QSAR models, such as the contour maps generated in CoMFA and CoMSIA, provides a visual representation of which structural features are favorable or unfavorable for activity. This allows medicinal chemists to understand, for example, where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors might enhance or diminish the biological potency of the quinoline scaffold. nih.govrsc.org

Table 2: Key Statistical Parameters for QSAR Model Validation This table is interactive. You can sort and filter the data.

| Parameter | Description | Generally Accepted Value | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the fit of the model to the training set data. | > 0.6 | nih.gov |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | nih.govresearchgate.net |

| R²pred (Predictive R² for test set) | Measures the external predictive ability of the model. | > 0.6 | mdpi.comnih.gov |

| RMSE (Root Mean Square Error) | Measures the average deviation between predicted and observed values. | As low as possible | nih.gov |

In Silico Pharmacokinetic Profiling (Computational Prediction of ADME Properties)

In silico pharmacokinetic profiling, or the computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is a critical component of modern drug discovery. nih.gov These predictive models help to identify potential liabilities in drug candidates at an early stage, reducing the likelihood of late-stage failures and saving significant time and resources. nih.gov Numerous online servers and software packages, such as SwissADME, pkCSM, and ADMETlab, are used to perform these predictions for compounds like this compound and its derivatives. mdpi.comresearchgate.net

Key ADME properties predicted computationally include:

Absorption: Predictions often focus on human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers. mdpi.com Models also evaluate compounds based on established guidelines like Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties (like molecular weight, lipophilicity, and polar surface area) to oral bioavailability. mdpi.comresearchgate.net

Distribution: This involves predicting the volume of distribution (Vd) and the ability of a compound to cross the blood-brain barrier (BBB). mdpi.comresearchgate.net The extent of binding to plasma proteins like human serum albumin (HSA) is also a critical parameter, as it affects the free concentration of the drug available to act on its target. researchgate.netrsc.org

Metabolism: A major focus is predicting the interaction of compounds with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a vast number of drugs. mdpi.com Models predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. mdpi.com Inhibition of CYP enzymes can lead to drug-drug interactions.

For various quinoline derivatives, in silico studies have been conducted to evaluate their drug-likeness and ADME profiles. nih.govnih.gov These studies predict properties like lipophilicity, intestinal absorption, BBB penetration, and potential for CYP enzyme inhibition, providing a comprehensive early assessment of the pharmacokinetic potential of these compounds. nih.govnih.govmdpi.com

Table 3: Example of In Silico Predicted ADME Properties for Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Property | Prediction | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Good/High | Indicates potential for oral bioavailability. | mdpi.comresearchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Varies (Low to High) | Predicts ability to enter the central nervous system. | mdpi.comresearchgate.net |

| P-glycoprotein Substrate | Yes/No | P-gp is an efflux pump that can limit drug absorption and distribution. | mdpi.com |

| CYP Enzyme Inhibition (e.g., CYP2D6) | Yes/No | Predicts potential for drug-drug interactions. | nih.govmdpi.com |

| Lipinski's Rule of Five | Pass/Fail | Assesses drug-likeness for oral administration. | nih.govmdpi.com |

Pre Clinical Biological Activities and Mechanistic Insights of 7 Chloro 4 Hydrazinyl 1h Quinolin 2 One Derivatives

In Vitro Cytotoxicity and Anticancer Potential

The quest for novel and more effective anticancer therapeutics has led to the extensive exploration of 7-chloro-4-hydrazinyl-1H-quinolin-2-one derivatives. These compounds have demonstrated promising cytotoxic effects against a variety of human cancer cell lines, prompting further investigation into their structure-activity relationships and cellular mechanisms of action.

Screening Against Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, PC3, HCT-116, Leukemia, Melanoma)

A number of studies have reported the screening of this compound and its derivatives against a panel of human cancer cell lines. These investigations have consistently highlighted the antiproliferative potential of this chemical class.

Notably, certain 7-chloroquinoline (B30040) hydrazone derivatives have shown significant cytotoxic activity against a broad spectrum of cancer cell lines. nih.gov For instance, some derivatives exhibited potent growth inhibition against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines, with GI₅₀ values in the submicromolar range. nih.gov One particular 7-chloroquinoline hydrazone was found to be four times more active than the standard drug doxorubicin (B1662922) against the melanoma cell line MDA-MB-435. nih.gov

Quinoline-2-one derivatives have also been evaluated for their anticancer properties. For example, a series of quinoline-2-one hydrazones containing a nitrophenyl or isonicotinoyl/nicotinoyl moiety were synthesized and tested for their cytotoxic activities. researchgate.net Similarly, other quinoline (B57606) derivatives have been screened against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines, demonstrating selective cytotoxicity towards cancer cells. nih.govnih.gov Specifically, against the MCF-7 breast cancer cell line, certain derivatives showed moderate to high cytotoxicity. nih.govresearchgate.net For example, compounds 6i and 6m from one study showed IC50 values of 6.10 ± 1.23 µM and 8.21 ± 2.31 µM, respectively, on MCF7 cells. researchgate.net Another study found that compounds 3b and 3c displayed potent cytotoxic activity against MCF-7 cells with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org

The hepatocellular carcinoma (HepG2) cell line has also been a target for these derivatives. researchgate.net Furthermore, new quinoline and isatin (B1672199) derivatives have been assessed for their antiproliferative effects against A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), HepG2, and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.govnih.gov

Below is an interactive data table summarizing the cytotoxic activities of selected this compound derivatives and related quinoline compounds against various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| 7-Chloroquinoline Hydrazones | Leukemia (SR) | GI₅₀ up to 120 nM | nih.gov |

| 7-Chloroquinoline Hydrazones | Melanoma (MDA-MB-435) | 4x more active than Doxorubicin | nih.gov |

| Quinolone Acylated Hydrazone | Not Specified | IC₅₀ 23.5 µg/mL | ekb.eg |

| Quinoline-based Dihydrazone (3c) | MCF-7 | IC₅₀ 7.05 µM | rsc.org |

| Quinoline-based Dihydrazone (3b) | MCF-7 | IC₅₀ 7.016 µM | rsc.org |

| Quinolone Derivative (6i) | MCF-7 | IC₅₀ 6.10 ± 1.23 µM | researchgate.net |

| Quinolone Derivative (6m) | MCF-7 | IC₅₀ 8.21 ± 2.31 µM | researchgate.net |

| Quinoline-4-carboxylic acid derivative (3j) | MCF-7 | 82.9% reduction in cell growth | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) for Anticancer Activity

The synthesis of various derivatives of the this compound core has allowed for the elucidation of key structure-activity relationships (SAR), providing insights for the rational design of more potent anticancer agents. nih.govbenthamdirect.com

For 7-chloroquinoline hydrazones, the nature of the substituent on the hydrazone moiety plays a crucial role in determining cytotoxic activity. Studies have indicated that the presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine in the meta position of a benzene (B151609) ring attached to the hydrazone, is important for anticancer activity. researchgate.net Similarly, a nitro group in the para position has also been shown to be beneficial. researchgate.net The replacement of the chloroquinoline unit with other heterocycles has also been explored to establish a clear SAR. nih.gov

In the broader context of quinoline and quinolone derivatives, SAR studies have revealed that modifications at various positions of the quinoline ring significantly impact their cytotoxic potential. nih.gov For instance, in a series of 8-substituted quinolines, a hydroxyl group at the C-8 position was found to enhance anticancer potential. researchgate.net The introduction of different functional groups at the R1, R2, and R3 positions of certain quinolin-4(1H)-one derivatives clearly demonstrated an effect on their cytotoxic capabilities. nih.gov

For quinoxaline (B1680401) derivatives, which share some structural similarities, the presence of an NH linker at the third position of the quinoxaline nucleus is considered essential for activity, while aliphatic linkers tend to decrease it. mdpi.com The nature of heterocyclic systems attached to the quinoxaline core also influences activity, with a benzoxazole (B165842) moiety at the second position showing higher activity than other heterocycles. mdpi.com

Cellular Mechanisms of Action (e.g., Cell Cycle Perturbation, Apoptosis Induction, Mitochondrial Dysfunction, DNA Synthesis Inhibition)

Investigations into the cellular mechanisms underlying the anticancer effects of this compound derivatives have revealed their ability to interfere with fundamental cellular processes, including cell cycle progression and apoptosis.

Several studies have demonstrated that these compounds can induce cell cycle arrest. For example, certain quinoline derivatives have been shown to cause either G2 or S-phase cell cycle arrest in cancer cell lines. nih.govnih.gov One specific quinoline hydrazide induced G1 cell cycle arrest and upregulated the cell cycle regulating protein p27kip1. nih.gov Another quinoline derivative, RO-3306, exhibited a G2/M arrest consistent with CDK1 inhibition. ekb.eg

Apoptosis, or programmed cell death, is another key mechanism through which these compounds exert their cytotoxic effects. The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC/propidium iodide (PI) staining and the observation of chromatin condensation and nuclear fragmentation. nih.govnih.govnih.govmdpi.com For instance, selected quinolone derivatives were found to induce apoptosis in MCF-7 cells in an oxidative stress-independent manner without causing necrosis. researchgate.net Furthermore, some quinoline-based dihydrazone derivatives were shown to induce apoptosis in MCF-7 cells in a dose-dependent manner, as confirmed by AO/EB double staining and flow cytometry. rsc.org The apoptotic process induced by these derivatives can involve the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic mediators. nih.govnih.gov

Inhibition of DNA synthesis is another potential mechanism of action. Some 8-substituted quinoline derivatives have been shown to suppress Topoisomerase I, an enzyme crucial for DNA replication and repair. researchgate.net

Enzyme Inhibition Studies (e.g., VEGFR-II, PI3Kα)

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit key enzymes involved in cancer cell signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and phosphoinositide 3-kinase (PI3K).

VEGFR-2 Inhibition: VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. rsc.org Several quinoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a series of quinoline amide derivatives were investigated for their inhibitory activity against VEGFR-2 kinase, with some compounds exhibiting IC₅₀ values in the low nanomolar range. ekb.eg Molecular docking studies have further supported the interaction of these compounds with the VEGFR-2 active site. nih.govnih.gov

PI3Kα Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers. wikipedia.org Consequently, PI3K has become an attractive target for cancer therapy. wikipedia.org Quinoline-based derivatives have been developed as PI3K inhibitors. researchgate.net Some quinazoline-based compounds, which share a similar heterocyclic core, have been identified as potent and selective inhibitors of the PI3Kδ isoform. nih.gov The development of mutant-specific PI3Kα inhibitors is a promising strategy to enhance efficacy and reduce toxicity by selectively targeting cancer cells with PI3K mutations. youtube.com

Antimicrobial Research

In addition to their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against various bacterial strains.

Antibacterial Activity (e.g., Mycobacterium tuberculosis, Bacillus subtilis)

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promise as antibacterial agents, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentration (MIC) values, comparable to the first-line anti-TB drugs ethambutol (B1671381) and rifampicin. nih.gov

Other quinoline-2-one derivatives have demonstrated potent antibacterial activity against a range of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One study reported a derivative with MIC concentrations of 0.75 μg/mL against MRSA. nih.govnih.gov These compounds have also shown activity against other Gram-positive and Gram-negative bacteria. researchgate.net For instance, a quinolone acylated arabinose hydrazone derivative was the only compound in its series to exhibit good antibacterial activity against both Staphylococcus aureus and Escherichia coli. ekb.eg

The following table summarizes the antibacterial activity of selected derivatives.

| Compound Type | Bacterial Strain | Activity | Reference |

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | MIC of 2.5 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 0.75 µg/mL | nih.govnih.gov |

| Quinolone Acylated Hydrazone | Staphylococcus aureus & Escherichia coli | Good activity | ekb.eg |

Antifungal Activity (e.g., Aspergillus niger)

Derivatives of the this compound scaffold have demonstrated notable antifungal properties in pre-clinical evaluations. Specifically, 7-chloro-4-arylhydrazonequinolines, which are derived from the core structure, have been assessed for their in vitro antifungal efficacy against a panel of oral fungi. nih.gov While many studies have focused on Candida species, the broader spectrum of activity suggests potential against other fungal pathogens. nih.gov For instance, research on various quinoline derivatives has highlighted their activity against fungi such as Aspergillus niger. researchgate.net One study on novel quinolin-2(1H)-one derivatives reported moderate to good activity against five different fungi. colab.ws Hydrazones incorporating a quinoline moiety are recognized for their potential antifungal applications. researchgate.netresearchgate.net The collective findings from these studies indicate that the 7-chloroquinolin-2-one framework is a promising starting point for developing new antifungal agents. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| 7-chloro-4-arylhydrazonequinolines | Candida albicans, C. parapsilosis, C. tropicalis | Activity comparable to fluconazole | nih.gov |

| Quinoline-2-one derivatives | Aspergillus niger, Candida albicans | Moderate to good | researchgate.netcolab.ws |

Mechanistic Investigations of Antimicrobial Action at the Molecular Level

The antimicrobial effects of quinolin-2-one derivatives appear to be multifaceted, involving the disruption of key cellular processes in pathogens. One significant mechanism identified is the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net This enzyme is crucial for the synthesis of essential components like thymidylate and purines. researchgate.net By inhibiting DHFR, these compounds effectively halt DNA synthesis and repair, leading to microbial cell death. nih.govresearchgate.net

In the context of antiparasitic action, particularly against Leishmania, the mechanism appears to involve mitochondrial dysfunction. Studies on 7-chloro-4-quinolinylhydrazone derivatives have shown that these compounds can induce an oxidative imbalance in the parasite. researchgate.net This is characterized by an increase in the production of reactive oxygen species (ROS) and a simultaneous decrease in the mitochondrial membrane potential, without altering the integrity of the parasite's plasma membrane. researchgate.net These findings suggest that the leishmanicidal effect is mediated primarily through the induction of mitochondrial-related apoptosis. researchgate.net

Antiparasitic Research

The antiparasitic potential of this compound derivatives has been a significant area of investigation, with promising results against both malarial and leishmanial parasites.

Antimalarial Activity against Plasmodium Species (In Vitro Studies)

The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drugs, with chloroquine (B1663885) being a prime example. mdpi.com Derivatives of this compound have been synthesized and evaluated for their activity against Plasmodium species. In vitro studies have demonstrated that various quinolone derivatives exhibit potent antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum. mdpi.com

Research into N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, which share the 7-chloroquinoline moiety, has shown that these compounds can possess a higher selectivity index than chloroquine itself. nih.gov Furthermore, some 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives have also been reported to have antimalarial activity against Plasmodium falciparum. nih.gov These findings underscore the continued relevance of the 7-chloroquinoline scaffold in the development of new antimalarial agents. nih.govnih.gov

Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Plasmodium Strain | Potency | Reference |

|---|---|---|---|

| Quinolone Derivatives | P. falciparum (3D7) | IC₅₀ values in the range of 0.4–14 µM | mdpi.com |

| N1-(7-chloro-4-quinolyl) derivatives | P. falciparum | Higher selectivity index than chloroquine | nih.gov |

Antileishmanial Activity against Leishmania Species (In Vitro Studies on Promastigotes and Amastigotes)

Derivatives of this compound have emerged as a promising class of antileishmanial agents. nih.gov Numerous in vitro studies have confirmed the potent activity of these compounds against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of various Leishmania species. researchgate.netnih.govnih.gov

For instance, a series of 7-chloro-4-quinolinyl hydrazone derivatives were tested against four different Leishmania species, with some compounds showing potent activity against L. braziliensis amastigotes at nanomolar concentrations. nih.gov Another study focusing on Leishmania amazonensis found that certain derivatives were active against both promastigotes and intracellular amastigotes, with IC₅₀ values in the low micromolar range. researchgate.net Similarly, a chloroquinolin derivative demonstrated high efficacy against both L. infantum and L. amazonensis, with significant selectivity indices against both promastigotes and amastigotes. nih.gov The broad-spectrum antileishmanial activity highlights the therapeutic potential of this chemical family. nih.gov

Table 3: In Vitro Antileishmanial Activity of 7-Chloro-4-quinolinyl Hydrazone Derivatives

| Leishmania Species | Parasite Stage | Activity | Reference |

|---|---|---|---|

| L. braziliensis | Amastigotes | IC₅₀ in ng/mL range | nih.gov |

| L. amazonensis | Promastigotes | IC₅₀ = 21.1 µM | researchgate.net |

| L. amazonensis | Amastigotes | IC₅₀ = 8.1 µM | researchgate.net |

Identification of Molecular Targets and Mechanistic Pathways in Parasitic Organisms

The primary mechanism of antileishmanial action for 7-chloro-4-quinolinylhydrazone derivatives appears to be the induction of mitochondrial dysfunction. researchgate.net This is supported by evidence showing that these compounds cause an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane in the parasite. researchgate.net This disruption of mitochondrial function is a key event leading to parasite death.

Further research into 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which also showed antileishmanial activity, supports the idea that quinoline-based compounds can serve as effective antiparasitics. rsc.org While the precise molecular targets are still under full investigation, the available data strongly point towards the parasite's mitochondrion as a critical site of action for this class of compounds. researchgate.net It has also been suggested that 2-substituted quinolines may act on different targets within Leishmania donovani compared to other quinoline-based drugs like 8-aminoquinolines, indicating a potentially novel mechanism of action. nih.gov

Other Reported Biological Activities (Pre-clinical Investigations)

Beyond their antimicrobial and antiparasitic properties, derivatives of this compound have been explored for a range of other biological activities in pre-clinical settings. The versatility of the 7-chloroquinoline hydrazone scaffold has led to investigations into its potential as: